molecular formula C10H21Cl2N3OS B11933688 Pramipexole 2HCl Monohydrate

Pramipexole 2HCl Monohydrate

Cat. No.: B11933688
M. Wt: 302.3 g/mol
InChI Key: APVQOOKHDZVJEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pramipexole 2HCl Monohydrate is synthesized through a multi-step chemical processThe final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt and then crystallizing it as a monohydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes rigorous purification steps to ensure the high purity and quality of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Pramipexole 2HCl Monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various pramipexole derivatives and metabolites, which are often studied for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pramipexole 2HCl Monohydrate is unique due to its high affinity for D3 receptors, which is thought to contribute to its efficacy in treating both motor and non-motor symptoms of Parkinson’s disease. Additionally, its neuroprotective properties and favorable pharmacokinetic profile make it a valuable therapeutic agent .

Properties

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVQOOKHDZVJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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